CEP-9722

Description

PARP Inhibitor this compound is a small-molecule prodrug of CEP-8983, a novel 4-methoxy-carbazole inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase (PARP) 1 and 2, with potential antineoplastic activity. Upon administration and conversion from this compound, CEP-8983 selectively binds to PARP 1 and 2, preventing repair of damaged DNA via base excision repair (BER). This agent enhances the accumulation of DNA strand breaks and promotes genomic instability and apoptosis. CEP-8983 may potentiate the cytotoxicity of DNA-damaging agents and reverse tumor cell chemo- and radioresistance. PARP catalyzes post-translational ADP-ribosylation of nuclear proteins that signal and recruit other proteins to repair damaged DNA and can be activated by single strand breaks in DNA.

This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.

a prodrug of the poly(ADP-ribose) polymerase inhibitor CEP-8983

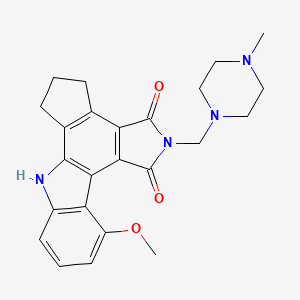

Structure

3D Structure

Properties

CAS No. |

916574-83-9 |

|---|---|

Molecular Formula |

C24H26N4O3 |

Molecular Weight |

418.5 g/mol |

IUPAC Name |

14-methoxy-9-[(4-methylpiperazin-1-yl)methyl]-9,19-diazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),2(6),7(11),13(18),14,16-hexaene-8,10-dione |

InChI |

InChI=1S/C24H26N4O3/c1-26-9-11-27(12-10-26)13-28-23(29)18-14-5-3-6-15(14)22-20(21(18)24(28)30)19-16(25-22)7-4-8-17(19)31-2/h4,7-8,25H,3,5-6,9-13H2,1-2H3 |

InChI Key |

CTLOSZHDGZLOQE-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)CN2C(=O)C3=C(C2=O)C4=C(C5=C3CCC5)NC6=C4C(=CC=C6)OC |

Appearance |

Solid powder |

Other CAS No. |

916574-83-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CEP-9722; CEP 9722; CEP9722 |

Origin of Product |

United States |

Foundational & Exploratory

The Function of CEP-8983, the Active Metabolite of CEP-9722: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-9722 is a prodrug that rapidly converts to its active metabolite, CEP-8983, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] This technical guide delineates the core function of CEP-8983, its mechanism of action as a chemosensitizing agent, and summarizes key preclinical data. Experimental methodologies are detailed, and signaling pathways are visualized to provide a comprehensive resource for researchers in oncology and drug development.

Core Function of CEP-8983: PARP Inhibition

CEP-8983 is a novel 4-methoxy-carbazole inhibitor that selectively targets PARP-1 and PARP-2.[1][4] These nuclear enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] Upon detecting DNA damage, PARP-1 synthesizes long branched chains of poly(ADP-ribose) (PAR) on itself and other DNA-associated proteins.[2] This process creates a negatively charged scaffold that recruits other DNA repair enzymes to the site of damage.[2]

By inhibiting PARP-1 and PARP-2, CEP-8983 prevents the synthesis of PAR and the subsequent recruitment of the repair machinery.[1] This leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of more cytotoxic double-strand breaks (DSBs).[1] In tumors with defects in other DNA repair pathways, such as homologous recombination (HR), this accumulation of DSBs can lead to genomic instability and apoptosis, a concept known as synthetic lethality.[5]

Mechanism of Action as a Chemosensitizing Agent

A primary function of CEP-8983 is to enhance the efficacy of DNA-damaging chemotherapeutic agents, effectively reversing chemoresistance in tumor cells.[1][4][6][7] It has shown significant synergistic effects when combined with agents like temozolomide (B1682018) (TMZ) and irinotecan (B1672180) (the active metabolite of which is SN38).[4][6][7]

The chemosensitization mechanism involves the following key aspects:

-

Potentiation of DNA Damage: By inhibiting PARP-mediated repair, CEP-8983 enhances the accumulation of DNA lesions induced by chemotherapy.[1][7]

-

Induction of G2/M Cell Cycle Arrest: Co-administration of CEP-8983 with chemotherapeutic agents leads to a significant increase in the fraction of tumor cells arrested in the G2/M phase of the cell cycle, a point at which cells are more susceptible to apoptosis.[4][6][7]

-

Increased Apoptosis: The combination of chemotherapy-induced DNA damage and PARP inhibition ultimately leads to a higher rate of programmed cell death in cancer cells.[6]

Importantly, preclinical studies have indicated that CEP-8983 does not significantly potentiate the myelotoxicity associated with these chemotherapeutic agents, suggesting a favorable therapeutic index.[4][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for CEP-8983 and its prodrug, this compound, from preclinical studies.

| Parameter | Enzyme | IC50 Value | Reference |

| Enzyme Inhibition | PARP-1 | 20 nM | [2][3][4][8] |

| PARP-2 | 6 nM | [2][3][4][8] | |

| Cellular Activity | NAD+ Depletion | 300 nM | [4][7] |

Table 1: In Vitro Inhibitory Activity of CEP-8983. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Cell Line | Chemotherapeutic Agent | Effect of CEP-8983 Combination | Reference |

| HT29 (Colon Carcinoma) | SN38 (10-300 ng/mL) | 15-30% increase in growth inhibition | [4] |

| RH18 (Rhabdomyosarcoma) | Temozolomide | Potentiated G2/M arrest | [7] |

| HT29 (Colon Carcinoma) | SN38 | Potentiated G2/M arrest | [7] |

| RT4 and T24 (Urothelial Carcinoma) | Monotherapy (1 µmol/l) | 20% reduction in viability | [5] |

| 5637 and TCC-SUP (Urothelial Carcinoma) | Monotherapy (1 µmol/l) | No reduction in viability | [5] |

Table 2: Chemosensitization Effects of CEP-8983 in Cancer Cell Lines.

| Xenograft Model | Treatment Regimen | Outcome | Reference |

| RG2 (Glioblastoma) | This compound (136 mg/kg) + Temozolomide (68 mg/kg) | 60% inhibition of tumor growth compared to TMZ alone | [6] |

| HT29 (Colon Carcinoma) | This compound (136 mg/kg) + Irinotecan (10 mg/kg) | 80% inhibition of tumor growth compared to irinotecan alone | [6] |

| RT4 (Urothelial Carcinoma) | This compound (100-200 mg/kg/day) | Dose-dependent antitumor activity | [3] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models.

Signaling Pathways and Experimental Workflows

PARP Inhibition and Chemosensitization Pathway

The following diagram illustrates the mechanism of action of CEP-8983 in the context of DNA damage and repair, leading to chemosensitization.

References

- 1. Facebook [cancer.gov]

- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The selective poly(ADP-ribose) polymerase-1(2) inhibitor, CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

CEP-9722: A Technical Guide to a Dual PARP-1 and PARP-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-9722 is a small-molecule prodrug of the potent 4-methoxy-carbazole inhibitor, CEP-8983.[1] This technical guide provides a comprehensive overview of this compound, focusing on its role as a dual inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. The document details the mechanism of action, preclinical and clinical data, and methodologies for key experimental assays. Quantitative data are presented in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide is intended to serve as a thorough resource for researchers, scientists, and professionals involved in the field of oncology and drug development.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to various cellular processes, most notably DNA repair.[2] PARP-1 and PARP-2 are activated by DNA strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins.[2] This process facilitates the recruitment of DNA repair machinery.[2] Inhibition of PARP enzymatic activity has emerged as a promising therapeutic strategy in oncology, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, CEP-8983.[1] CEP-8983 is a potent inhibitor of both PARP-1 and PARP-2.[3][4] The development of the prodrug this compound was aimed at overcoming the poor oral bioavailability of CEP-8983.[2] This guide will delve into the technical details of this compound, from its biochemical activity to its clinical evaluation.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the following properties:

| Property | Value |

| Chemical Formula | C₂₄H₂₆N₄O₃ |

| Molecular Weight | 418.49 g/mol |

| IUPAC Name | 11-methoxy-2-((4-methylpiperazin-1-yl)methyl)-4,5,6,7-tetrahydro-1H-cyclopenta[a]pyrrolo[3,4-c]carbazole-1,3(2H)-dione |

| CAS Number | 916574-83-9 |

Mechanism of Action

Upon administration, this compound is converted to its active form, CEP-8983. CEP-8983 competitively inhibits the catalytic activity of both PARP-1 and PARP-2.[1] By binding to the NAD+ binding site of the enzymes, CEP-8983 prevents the synthesis of PAR chains, a critical step in the repair of single-strand DNA breaks (SSBs) via the base excision repair (BER) pathway.[1] The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of cytotoxic double-strand breaks (DSBs).[1] In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and subsequent cell death.

Beyond its role in synthetic lethality, PARP inhibition by CEP-8983 has also been shown to potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents like temozolomide (B1682018) and irinotecan. By hindering DNA repair, CEP-8983 enhances the efficacy of these agents, leading to increased tumor cell death.

Signaling Pathway

Preclinical Data

In Vitro Efficacy

The active metabolite of this compound, CEP-8983, has demonstrated potent inhibition of PARP-1 and PARP-2 enzymatic activity.

Table 1: In Vitro Inhibitory Activity of CEP-8983

| Target | IC₅₀ (nM) | Reference |

| PARP-1 | 20 | [2] |

| PARP-2 | 6 | [2] |

CEP-8983 has also been shown to sensitize various chemoresistant cancer cell lines to the cytotoxic effects of DNA-damaging agents.

Table 2: In Vitro Chemosensitization by CEP-8983

| Cell Line | Chemotherapeutic Agent | Effect | Reference |

| RG2 (Glioblastoma) | Temozolomide | Increased sensitivity | |

| RH18 (Rhabdomyosarcoma) | Temozolomide | Increased sensitivity | |

| NB1691 (Neuroblastoma) | Temozolomide | Increased sensitivity | |

| HT29 (Colon Carcinoma) | SN38 (active metabolite of Irinotecan) | Increased sensitivity |

Furthermore, studies have indicated that CEP-8983 can potentiate chemotherapy-induced G2-M cell cycle arrest and enhance DNA damage and apoptosis in tumor cells.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound, both as a monotherapy and in combination with chemotherapy.

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |

| RG2 (Glioblastoma) | This compound (136 mg/kg) + Temozolomide (68 mg/kg) | 60% inhibition compared to Temozolomide alone | |

| HT29 (Colon Carcinoma) | This compound (136 mg/kg) + Irinotecan (10 mg/kg) | 80% inhibition compared to Irinotecan alone | |

| RG2 (Glioblastoma) | This compound | Stand-alone anti-tumor efficacy | |

| HT29 (Colon Carcinoma) | This compound | Stand-alone anti-tumor efficacy |

In vivo biochemical efficacy studies confirmed that this compound effectively attenuated PAR accumulation in glioma xenografts in a dose- and time-dependent manner.

Clinical Data

A Phase 1 dose-escalation study (NCT00920595) evaluated the safety, maximum tolerated dose (MTD), and pharmacokinetics/pharmacodynamics of this compound in combination with temozolomide in adult patients with advanced solid tumors.[2][5]

Table 4: Summary of Phase 1 Clinical Trial of this compound with Temozolomide

| Parameter | Finding | Reference |

| Maximum Tolerated Dose (MTD) | 750 mg/day | [2][5] |

| Dose-Limiting Toxicities (at 1,000 mg/day) | Asthenia, persistent weight loss | [2][5] |

| Common Treatment-Related Adverse Events (Grade 1/2) | Nausea, vomiting, diarrhea | [2][5] |

| Grade 3 Treatment-Related Adverse Events | Asthenia, myositis, diarrhea, fatigue | [2][5] |

| Efficacy | One partial response in a melanoma patient (at 1,000 mg/day) | [2][5] |

| Pharmacodynamics | PARP inhibition confirmed in peripheral blood mononuclear cells (PBMCs) | [2][5] |

The study concluded that this compound was adequately tolerated with temozolomide, but showed limited clinical activity in the studied population.[2][5]

Experimental Protocols

PARP Inhibition Assay (Enzymatic)

Methodology:

-

Reagents: Recombinant human PARP-1 or PARP-2, activated DNA (e.g., sonicated calf thymus DNA), NAD+, CEP-8983 (or other inhibitors), and assay buffer.

-

Reaction Setup: In a microplate, combine the PARP enzyme, activated DNA, and varying concentrations of CEP-8983.

-

Initiation: Start the reaction by adding NAD+.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Detection: The amount of PAR produced is quantified. This can be done using various methods, such as:

-

Radioisotopic Assay: Using ³²P-labeled NAD+ and measuring the incorporation of radioactivity into acid-precipitable material.

-

ELISA-based Assay: Using an antibody that specifically recognizes PAR.

-

-

Data Analysis: The percentage of inhibition at each concentration of CEP-8983 is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of CEP-8983, a chemotherapeutic agent, or a combination of both. Include untreated control wells.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Xenograft Tumor Model

Methodology:

-

Cell Preparation: Harvest human cancer cells from culture and resuspend them in a suitable medium (e.g., PBS or Matrigel).

-

Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Monitor the mice regularly for tumor formation and growth. Measure tumor dimensions with calipers.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).

-

Treatment: Administer the treatments according to the specified dose and schedule (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).

-

Monitoring: Measure tumor volumes and body weights of the mice regularly throughout the study.

-

Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumors are then excised for further analysis (e.g., histology, biomarker analysis).

Conclusion

This compound, as a prodrug of the potent dual PARP-1 and PARP-2 inhibitor CEP-8983, has demonstrated significant preclinical activity both as a monotherapy and as a chemosensitizing agent. While the initial Phase 1 clinical trial showed modest single-agent efficacy, the compound was well-tolerated in combination with temozolomide. The data presented in this technical guide provide a comprehensive foundation for understanding the mechanism, preclinical rationale, and clinical context of this compound. Further research may explore its potential in specific patient populations with DNA repair deficiencies or in combination with other therapeutic modalities. The detailed experimental protocols included herein offer a practical resource for researchers aiming to investigate this compound or similar PARP inhibitors in their own studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. researchhub.com [researchhub.com]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

The Synthetic Lethality of CEP-9722: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the synthetic lethality of CEP-9722, a prodrug of the potent Poly (ADP-ribose) polymerase (PARP) inhibitor, CEP-8983. This document provides a comprehensive overview of its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its activity.

Introduction: The Principle of Synthetic Lethality

Synthetic lethality is a concept in genetics where a combination of mutations in two or more separate genes leads to cell death, whereas a mutation in only one of those genes is compatible with cell viability. In the context of cancer therapy, this can be exploited by targeting a gene or pathway that is essential for the survival of cancer cells that already harbor a specific genetic alteration, often in a tumor suppressor gene.

This compound's therapeutic strategy is rooted in the synthetic lethal relationship between the inhibition of PARP and deficiencies in the homologous recombination (HR) pathway for DNA repair. Many cancers exhibit defects in HR pathway genes, such as BRCA1 and BRCA2, making them exquisitely sensitive to PARP inhibition.

This compound: Mechanism of Action

This compound is an orally bioavailable prodrug that is rapidly converted in vivo to its active metabolite, CEP-8983.[1][2] CEP-8983 is a potent inhibitor of two key nuclear enzymes, PARP-1 and PARP-2.[1][3]

The Role of PARP in DNA Repair:

PARP enzymes play a critical role in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs).[1] When an SSB occurs, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage.

CEP-8983's Inhibitory Action:

CEP-8983 binds to the catalytic domain of PARP-1 and PARP-2, preventing the synthesis of PAR chains.[1] This "trapping" of PARP at the site of DNA damage has two major consequences:

-

Inhibition of SSB Repair: The recruitment of the BER machinery is stalled, leading to the accumulation of unrepaired SSBs.

-

Conversion to Double-Strand Breaks: During DNA replication, the replication fork encounters these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA double-strand breaks (DSBs).

In normal, healthy cells, these DSBs can be efficiently repaired by the high-fidelity HR pathway. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA1/2 mutations), these DSBs cannot be properly repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis. This selective killing of HR-deficient cancer cells is the essence of this compound's synthetic lethality.

Signaling Pathway Diagram

Caption: Mechanism of this compound induced synthetic lethality.

Quantitative Data Summary

The preclinical activity of this compound and its active metabolite, CEP-8983, has been evaluated in various cancer cell lines and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Activity of CEP-8983

| Parameter | Value | Cell Line/System | Reference |

| PARP-1 IC50 | 20 nM | Enzyme Assay | [2][3] |

| PARP-2 IC50 | 6 nM | Enzyme Assay | [2][3] |

| Cell Viability Reduction | ~20% | RT4 (Urothelial) | [4] |

| Cell Viability Reduction | ~20% | T24 (Urothelial) | [4] |

| Cell Viability (No Reduction) | Not significant | 5637 (Urothelial) | [4] |

| Cell Viability (No Reduction) | Not significant | TCC-SUP (Urothelial) | [4] |

Table 2: In Vivo Efficacy of this compound in Urothelial Carcinoma Xenografts

| Treatment Group | Dose | Tumor Growth Inhibition | P-value | Reference |

| This compound | 100 mg/kg/day | Not significant | P=0.26 | [4] |

| This compound | 200 mg/kg/day | Significant | P=0.04 | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

MTT Assay for Cell Viability

This assay was used to determine the effect of CEP-8983 on the viability of human urothelial carcinoma cell lines (RT4, T24, 5637, and TCC-SUP).

-

Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 103 cells per well and allowed to adhere overnight.

-

Treatment: Cells were treated with CEP-8983 at a concentration of 1 µmol/L or vehicle control (DMSO).

-

Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability was expressed as a percentage of the vehicle-treated control cells.

Western Blot for DNA Repair Proteins

Western blotting was performed to assess the levels of DNA repair proteins, such as RAD51, in urothelial carcinoma cell lines.

-

Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against RAD51 and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

COMET Assay for DNA Damage

The COMET assay was used to quantify DNA damage in RT4 and 5637 urothelial carcinoma cells.

-

Cell Preparation: A single-cell suspension was prepared and mixed with low-melting-point agarose.

-

Slide Preparation: The cell-agarose mixture was spread onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Slides were immersed in a cold lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

-

Alkaline Unwinding and Electrophoresis: Slides were placed in an electrophoresis chamber with an alkaline buffer (pH > 13) to unwind the DNA and then subjected to electrophoresis.

-

Staining: The slides were neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).

-

Visualization and Analysis: The "comets" were visualized using a fluorescence microscope, and the extent of DNA damage was quantified by measuring the length and intensity of the comet tail relative to the head.

Flow Cytometry for Apoptosis

Flow cytometry was used to assess apoptosis in RT4 and 5637 cells.

-

Cell Staining: Cells were harvested, washed with PBS, and resuspended in a binding buffer.

-

Annexin V and Propidium Iodide Staining: Cells were stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometric Analysis: The stained cells were analyzed on a flow cytometer. Annexin V-positive, PI-negative cells were considered to be in early apoptosis, while Annexin V-positive, PI-positive cells were considered to be in late apoptosis or necrosis.

-

Data Analysis: The percentage of apoptotic cells was determined using appropriate software.

Urothelial Carcinoma Xenograft Model

The in vivo antitumor activity of this compound was evaluated in an RT4 human urothelial carcinoma xenograft model.

-

Animal Model: Female athymic nude mice (6-8 weeks old) were used.

-

Tumor Cell Implantation: 2 x 106 RT4 cells were suspended in Matrigel and injected subcutaneously into the flank of each mouse.

-

Treatment: When tumors reached a palpable size, mice were randomized into treatment groups: placebo control, this compound (100 mg/kg/day), and this compound (200 mg/kg/day). The treatment was administered orally.

-

Tumor Growth Measurement: Tumor volume was measured regularly using calipers.

-

Immunohistochemistry: At the end of the study, tumors were excised, fixed in formalin, and embedded in paraffin. Tumor sections were stained for markers of apoptosis (cleaved caspase-3) and angiogenesis (CD31).

Experimental Workflow Diagram

References

The Journey of a PARP Inhibitor: A Technical Guide to the Discovery and Development of CEP-9722

For Drug Development Professionals, Scientists, and Researchers

Introduction

In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of agents, particularly for tumors with deficiencies in DNA repair mechanisms. This technical guide provides an in-depth overview of the discovery and development of CEP-9722, a prodrug of the potent PARP-1 and PARP-2 inhibitor, CEP-8983. This compound was strategically designed to overcome the limited oral bioavailability of its active metabolite, thereby enhancing its clinical potential. This document details the mechanism of action, preclinical efficacy, and clinical evaluation of this compound, presenting key data in structured tables and outlining the experimental methodologies employed in its characterization. Visualizations of the underlying biological pathways and experimental workflows are provided to facilitate a comprehensive understanding of this compound's journey from laboratory to clinical investigation.

Rationale for Development: The Prodrug Approach

The active compound, CEP-8983, is a novel 4-methoxy-carbazole that demonstrates potent inhibition of both PARP-1 and PARP-2 enzymes.[1][2] Early in its development, the poor solubility and low oral bioavailability of CEP-8983 were identified as significant hurdles to its clinical advancement.[3] To address this limitation, a prodrug strategy was employed, leading to the synthesis of this compound.[3] A prodrug is an inactive or less active compound that is metabolized into its active form within the body. In the case of this compound, it is readily converted to CEP-8983 upon administration, allowing for effective systemic delivery of the active PARP inhibitor.[4]

Mechanism of Action: Targeting the DNA Damage Response

Poly(ADP-ribose) polymerases (PARP-1 and PARP-2) are critical enzymes in the cellular response to DNA damage.[5] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[5][6] This process, known as PARylation, facilitates the recruitment of other DNA repair proteins to the site of damage, primarily engaging the base excision repair (BER) pathway.[4][5]

CEP-8983, the active metabolite of this compound, exerts its therapeutic effect by inhibiting the catalytic activity of PARP-1 and PARP-2.[4] This inhibition prevents the repair of SSBs, leading to their accumulation. When a replication fork encounters an unrepaired SSB, it can collapse, resulting in the formation of a more cytotoxic double-strand break (DSB).[5] In normal, healthy cells, these DSBs can be efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, these DSBs cannot be effectively repaired, leading to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.

dot

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its active metabolite, CEP-8983.

Table 1: In Vitro Potency of CEP-8983

| Target | Assay | IC50 (nM) | Reference |

| PARP-1 | Enzyme Inhibition | 20 | [1][2][3] |

| PARP-2 | Enzyme Inhibition | 6 | [1][2][3] |

| Cellular PARP Activity | NAD+ Depletion | 300 | [2] |

Table 2: Preclinical Efficacy of this compound in Combination with Chemotherapy

| Tumor Model | Chemotherapy | This compound Dose (mg/kg) | Tumor Growth Inhibition (%) | Reference |

| RG2 Glioblastoma Xenograft | Temozolomide (B1682018) (68 mg/kg) | 136 | 60 | [7] |

| HT29 Colon Carcinoma Xenograft | Irinotecan (10 mg/kg) | 136 | 80 | [7] |

| RT4 Urothelial Carcinoma Xenograft | Monotherapy | 200 | Significant vs. control | [8] |

Table 3: Clinical Pharmacokinetics of CEP-8983 (from Phase 1 Study of this compound)

| Parameter | Value (Mean ± SD) | Conditions | Reference |

| Cmax (ng/mL) | 607.5 ± 319.87 | Nonsmokers without medication affecting gastric pH | [5] |

| AUC0–∞ (ng·h/mL) | 4,111.0 ± 2,642.02 | Nonsmokers without medication affecting gastric pH | [5] |

| MTD of this compound with Temozolomide | 750 mg/day | 28-day cycle | [9] |

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the evaluation of this compound and CEP-8983.

PARP Enzyme Inhibition Assay

dot

Objective: To determine the direct inhibitory effect of CEP-8983 on the enzymatic activity of PARP-1 and PARP-2.

Methodology:

-

Plate Preparation: 96-well plates are coated with histones, which serve as the protein substrate for PARP.

-

Compound Incubation: Serial dilutions of CEP-8983 are added to the wells containing purified recombinant human PARP-1 or PARP-2 enzyme.

-

Reaction Initiation: The PARylation reaction is initiated by the addition of biotinylated NAD+. In the absence of an inhibitor, PARP enzymes will transfer biotinylated ADP-ribose units onto the histone substrates.

-

Detection: After incubation, the plates are washed to remove unincorporated biotinylated NAD+. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotinylated PAR chains.

-

Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light signal is measured using a luminometer. The intensity of the signal is proportional to the amount of PARylation and thus, the activity of the PARP enzyme.

-

Data Analysis: The luminescence data is used to generate dose-response curves, from which the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

Cellular PARP Activity Assay (NAD+ Depletion)

Objective: To assess the ability of CEP-8983 to inhibit PARP activity within a cellular context.

Methodology:

-

Cell Culture and Treatment: Cancer cells are cultured in 96-well plates and treated with various concentrations of CEP-8983.

-

Induction of DNA Damage: DNA damage is induced, typically by treatment with an agent like hydrogen peroxide (H2O2), which activates PARP.

-

Measurement of NAD+ Levels: Following the induction of DNA damage, intracellular NAD+ levels are measured. Overactivation of PARP leads to a significant depletion of the cellular NAD+ pool.

-

Data Analysis: The ability of CEP-8983 to prevent this H2O2-induced NAD+ depletion is quantified. The IC50 value represents the concentration of the compound that prevents 50% of the NAD+ depletion.

In Vivo Xenograft Studies

dot

Objective: To evaluate the anti-tumor efficacy of this compound, both as a single agent and in combination with standard-of-care chemotherapies, in a living organism.

Methodology:

-

Tumor Cell Implantation: Human cancer cells (e.g., glioblastoma, colon carcinoma) are injected subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control, chemotherapy alone, this compound alone, combination of this compound and chemotherapy).

-

Drug Administration: this compound is administered, typically orally or subcutaneously, at specified doses and schedules. Chemotherapeutic agents are administered according to established protocols.

-

Efficacy Assessment: Tumor volumes are measured regularly using calipers. The body weight of the mice is also monitored as an indicator of toxicity.

-

Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Clinical Development

A Phase 1, open-label, dose-escalation study was conducted to evaluate the safety, maximum tolerated dose (MTD), pharmacokinetics, and pharmacodynamics of this compound in combination with temozolomide in patients with advanced solid tumors.[5][9] The study followed a standard 3+3 design, with this compound administered orally once daily.[5] The MTD of this compound in combination with temozolomide (150 mg/m²) was determined to be 750 mg/day.[9] The most common treatment-related adverse events were gastrointestinal in nature.[10] Pharmacodynamic assessments confirmed PARP inhibition in peripheral blood mononuclear cells at all dose levels.[10]

Conclusion

This compound represents a successful application of prodrug technology to enhance the clinical utility of a potent PARP inhibitor, CEP-8983. Preclinical studies have demonstrated its ability to sensitize cancer cells to chemotherapy, and early clinical data have established its safety profile and recommended dose for further investigation. The development of this compound underscores the importance of optimizing drug delivery and formulation to translate promising preclinical findings into viable therapeutic candidates for the treatment of cancer. Further clinical evaluation is warranted to fully elucidate the therapeutic potential of this agent in various oncology settings.

References

- 1. rndsystems.com [rndsystems.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caspase3 assay [assay-protocol.com]

- 8. mpbio.com [mpbio.com]

- 9. academic.oup.com [academic.oup.com]

- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]

Investigating the Pharmacokinetics of CEP-9722: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-9722 is an orally administered prodrug of CEP-8983, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2.[1][2] PARP enzymes are critical components of the cellular machinery responsible for DNA repair, particularly in the base excision repair (BER) pathway.[3][4] By inhibiting PARP, CEP-8983 is designed to potentiate the efficacy of DNA-damaging chemotherapies and exploit synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[1][3] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, drawing from data obtained during its clinical development.

Core Mechanism of Action: PARP Inhibition

This compound is rapidly converted to its active metabolite, CEP-8983, which competitively inhibits the enzymatic activity of PARP-1 and PARP-2.[1] The IC50 values for CEP-8983 against PARP-1 and PARP-2 are 20 nM and 6 nM, respectively, demonstrating its potent inhibitory activity.[1]

Figure 1: this compound's active metabolite, CEP-8983, inhibits PARP1/2, disrupting DNA repair.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily evaluated through the measurement of its active metabolite, CEP-8983, in human plasma. Clinical studies have demonstrated that systemic exposure to CEP-8983 generally increases with the dose of this compound, although high inter- and intra-patient variability has been observed.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of CEP-8983 following oral administration of this compound in patients with advanced solid tumors. The data is derived from a Phase 1 dose-escalation study (NCT00920595).[1]

| Parameter | Non-smokers without medication affecting gastric pH (n=13) | Smokers and/or with medication affecting gastric pH (n=11) |

| This compound Dose Range | 150 - 1000 mg/day | 150 - 1000 mg/day |

| Cmax (ng/mL) | 607.5 ± 319.87 | 352.5 ± 380.57 |

| AUC0-∞ (ng·h/mL) | 4,111.0 ± 4,126.79 | 2,838.9 ± 5,740.57 |

| AUC0-t (ng·h/mL) | 3,138.0 ± 2,160.74 | 1,339.3 ± 2,127.07 |

| AUCτ (ng·h/mL) | 3,851.1 ± 3,578.78 | 2,304.7 ± 4,161.29 |

| Tmax (h), median (range) | 3.0 (0.5 - 10.0) | 4.0 (1.0 - 8.0) |

| Data are presented as mean ± standard deviation, except for Tmax which is median (range). | ||

| Cmax: Maximum plasma concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCτ: Area under the plasma concentration-time curve over a dosing interval; Tmax: Time to reach maximum plasma concentration. |

Experimental Protocols

Clinical Study Design (NCT00920595)

The pharmacokinetic data presented were obtained from an open-label, dose-escalation Phase 1 clinical trial.[1][2]

-

Patient Population: Adult patients with advanced solid tumors.

-

Study Design: Patients were enrolled in cohorts and received escalating doses of this compound.

-

Dosing Regimen: this compound was administered orally once daily. The starting dose was 150 mg/day and was escalated to 1,000 mg/day.[1]

-

Administration: this compound was administered in a fasted state.[1]

Figure 2: Workflow of the Phase 1 clinical trial for this compound.

Pharmacokinetic Sampling and Bioanalysis

-

Sample Collection: Blood samples for pharmacokinetic analysis were collected at pre-defined time points following the administration of this compound.

-

Sample Processing: Plasma was separated from whole blood by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: The concentration of the active metabolite, CEP-8983, in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for the accurate quantification of drug concentrations in a complex biological matrix like plasma.

Figure 3: General workflow for the bioanalysis of CEP-8983 in plasma using LC-MS/MS.

Discussion and Conclusion

The pharmacokinetic profile of this compound, as reflected by the systemic exposure of its active metabolite CEP-8983, demonstrates a dose-dependent increase, a characteristic desirable for predictable therapeutic effects. However, the high inter- and intra-patient variability observed in the Phase 1 study highlights a significant challenge.[2] Factors such as smoking and the concomitant use of medications that alter gastric pH have been identified as potential contributors to this variability, likely impacting the absorption and/or metabolism of this compound or CEP-8983.[1]

The maximum tolerated dose (MTD) of this compound in combination with temozolomide (B1682018) was determined to be 750 mg/day.[1] The dose-limiting toxicities were primarily non-hematological.[1]

References

- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Foundational Science Behind CEP-9722's Anti-Tumor Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CEP-9722 is a novel, orally bioavailable prodrug of CEP-8983, a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1][2] This technical guide delves into the foundational science elucidating the anti-tumor activity of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its therapeutic potential. By targeting the DNA damage response (DDR) pathway, this compound induces synthetic lethality in cancer cells with deficiencies in homologous recombination (HR), a critical DNA repair pathway. This document provides a comprehensive overview of the core scientific principles, detailed experimental protocols, and quantitative data supporting the development of this compound as a promising anti-cancer agent.

Introduction: Targeting the DNA Damage Response with PARP Inhibition

The integrity of the genome is paramount for normal cellular function, and cells have evolved a complex network of DNA repair pathways to counteract the constant threat of DNA damage. One of the key players in this network is the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP-1 and PARP-2. These enzymes are activated by DNA single-strand breaks (SSBs) and catalyze the synthesis of poly(ADP-ribose) (PAR) chains on nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage, facilitating the base excision repair (BER) pathway.[1][2]

Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs can be efficiently repaired by the homologous recombination (HR) pathway. However, a significant subset of tumors, particularly those with mutations in genes like BRCA1 and BRCA2, are deficient in HR. In these HR-deficient cancer cells, the inhibition of PARP creates a synthetic lethal interaction: the cells are unable to repair the accumulating DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.

This compound was developed as a prodrug of CEP-8983 to overcome the poor oral bioavailability of the active compound.[1] Upon oral administration, this compound is converted to CEP-8983, which potently inhibits both PARP-1 and PARP-2, thereby exploiting the principle of synthetic lethality to selectively target cancer cells.

Mechanism of Action of this compound

The anti-tumor activity of this compound is fundamentally driven by the PARP-inhibitory action of its active metabolite, CEP-8983. The following signaling pathway illustrates the core mechanism:

Quantitative Data from Preclinical Studies

The efficacy of this compound and its active metabolite CEP-8983 has been evaluated in a series of preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency of CEP-8983

| Target | IC50 (nM) | Reference |

| PARP-1 | 20 | [1] |

| PARP-2 | 6 | [1] |

Table 2: In Vitro Cytotoxicity of CEP-8983 in Urothelial Carcinoma Cell Lines

| Cell Line | Treatment | Viability Reduction (%) | Reference |

| RT4 | 1 µmol/L CEP-8983 | 20 | [3] |

| T24 | 1 µmol/L CEP-8983 | 20 | [3] |

| 5637 | 1 µmol/L CEP-8983 | No significant reduction | [3] |

| TCC-SUP | 1 µmol/L CEP-8983 | No significant reduction | [3] |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in an RT4 Xenograft Model

| Treatment Group | Dose | Tumor Growth Inhibition vs. Control | P-value | Reference |

| This compound | 100 mg/kg/day | Not significant | P=0.26 | [3] |

| This compound | 200 mg/kg/day | Significant | P=0.04 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

MTT Assay for Cell Viability

This assay determines the metabolic activity of cells as an indicator of viability.

Protocol:

-

Cell Seeding: Seed human urothelial carcinoma cell lines (e.g., RT4, T24, 5637, TCC-SUP) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of CEP-8983 in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions or vehicle control.

-

Incubation: Incubate the plates for an additional 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

COMET Assay for DNA Damage

The COMET assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.

References

- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for CEP-9722 In Vitro Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-9722 is a prodrug that is rapidly converted in vivo to its active metabolite, CEP-8983. CEP-8983 is a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1][2] These enzymes are critical components of the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. By inhibiting PARP, CEP-8983 prevents the repair of these breaks, leading to the accumulation of DNA damage. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in genes like BRCA1 or BRCA2, this accumulation of damage can lead to cell death through a process known as synthetic lethality.[3] this compound has been investigated as a potential anti-cancer agent, both as a monotherapy and in combination with DNA-damaging chemotherapies like temozolomide (B1682018) and irinotecan (B1672180), to enhance their cytotoxic effects.[1][2][4]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound on the viability of cancer cell lines using two common methodologies: the MTT colorimetric assay and the CellTiter-Glo® luminescent assay.

Mechanism of Action

This compound, through its active form CEP-8983, targets the DNA damage response pathway.

Data Presentation

The following table summarizes the enzymatic and cellular inhibitory concentrations of CEP-8983, the active metabolite of this compound.

| Target | Assay Type | Cell Line | IC50 | Reference |

| PARP-1 | Enzymatic | - | 20 nM | [2] |

| PARP-2 | Enzymatic | - | 6 nM | [2] |

| NAD+ Depletion | Cellular | - | 300 nM | [1] |

| Cell Viability | MTT | RT4 (Urothelial) | ~20% reduction at 1 µM | [5] |

| Cell Viability | MTT | T24 (Urothelial) | ~20% reduction at 1 µM | [5] |

| Cell Viability | MTT | 5637 (Urothelial) | No significant reduction | [5] |

| Cell Viability | MTT | TCC-SUP (Urothelial) | No significant reduction | [5] |

Experimental Workflow for In Vitro Cell Viability Assay

A generalized workflow for determining the effect of this compound on cancer cell viability is outlined below.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or CEP-8983 (dissolved in DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader capable of measuring absorbance at 570 nm

Protocol:

-

Cell Seeding:

-

Harvest cells during the logarithmic growth phase.

-

Determine cell density using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound/CEP-8983 in complete culture medium. It is recommended to prepare these at 2x the final desired concentration.

-

Remove 50 µL of medium from each well and add 50 µL of the 2x compound dilutions.

-

Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration) and medium-only blanks.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

-

MTT Addition and Incubation:

-

After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[6]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan.[6]

-

Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound or CEP-8983 (dissolved in DMSO)

-

Opaque-walled 96-well plates (to prevent luminescence signal cross-talk)

-

CellTiter-Glo® Reagent

-

Luminometer

Protocol:

-

Reagent Preparation:

-

Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature.

-

Equilibrate the lyophilized CellTiter-Glo® Substrate to room temperature.

-

Transfer the buffer into the substrate bottle to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.

-

-

Cell Seeding and Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol, using opaque-walled 96-well plates.

-

-

Assay Procedure:

-

After the treatment period, equilibrate the plate and its contents to room temperature for approximately 30 minutes.[7][8]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[8]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[7][8]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

-

-

Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

-

Data Analysis

-

Background Subtraction: Subtract the average absorbance/luminescence value from the medium-only wells from all other readings.

-

Normalization: Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control wells (which represents 100% viability).

-

Percent Viability = (Corrected Reading of Treated Cells / Corrected Reading of Vehicle Control) x 100

-

-

IC50 Determination: Plot the percent viability against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Conclusion

The provided protocols for the MTT and CellTiter-Glo® assays offer robust and reliable methods for evaluating the in vitro cytotoxic effects of the PARP inhibitor this compound. The choice between the assays may depend on the specific cell line, experimental goals, and available equipment. The CellTiter-Glo® assay is generally more sensitive and has a simpler workflow, making it well-suited for high-throughput screening. Careful optimization of cell seeding density and incubation times is crucial for obtaining accurate and reproducible results.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 4. The selective poly(ADP-ribose) polymerase-1(2) inhibitor, CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. OUH - Protocols [ous-research.no]

- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]

Application Notes and Protocols: Utilizing CEP-9722 in Combination with Temozolomide in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-9722 is a prodrug of CEP-8983, a potent inhibitor of poly(ADP-ribose) polymerase (PARP) 1 and 2, enzymes critical for DNA repair.[1] Temozolomide (B1682018) (TMZ) is an alkylating agent that induces DNA damage and is a standard-of-care chemotherapy for glioblastoma. The combination of a PARP inhibitor like this compound with temozolomide is a promising therapeutic strategy. By inhibiting PARP-mediated DNA repair, this compound can potentiate the cytotoxic effects of temozolomide, particularly in cancer cells with deficiencies in other DNA repair pathways.[1][2] These application notes provide detailed protocols for studying the effects of this drug combination in vitro, focusing on cell viability, apoptosis, and the underlying signaling pathways.

Mechanism of Action: A Synergistic Approach

Temozolomide methylates DNA, creating lesions that are recognized by the base excision repair (BER) pathway, a process in which PARP1 plays a crucial role. When PARP is inhibited by CEP-8983 (the active metabolite of this compound), these DNA single-strand breaks are not efficiently repaired and can degenerate into more cytotoxic double-strand breaks during DNA replication. This accumulation of DNA damage overwhelms the cell's repair capacity, leading to cell cycle arrest and apoptosis. This synergistic interaction enhances the anti-tumor activity of temozolomide.

Data Presentation

Table 1: IC50 Values of Temozolomide in Glioblastoma Cell Lines

| Cell Line | MGMT Status | Temozolomide IC50 (µM) - 72h exposure | Reference |

| U87MG | Methylated (Sensitive) | ~230 | [3] |

| U251 | Methylated (Sensitive) | ~177 | [3] |

| T98G | Unmethylated (Resistant) | ~438 | [3] |

Table 2: Representative Data for PARP Inhibitor (Olaparib) in Combination with Temozolomide in Glioblastoma Cell Lines

| Cell Line | Treatment | Cell Viability (% of Control) | Apoptosis (% of Cells) |

| U87MG | Control | 100 | <5 |

| Olaparib (10 µM) | ~90 | ~5 | |

| Temozolomide (100 µM) | ~60 | ~15 | |

| Olaparib (10 µM) + Temozolomide (100 µM) | ~30 | ~40 | |

| T98G | Control | 100 | <5 |

| Olaparib (10 µM) | ~95 | <5 | |

| Temozolomide (400 µM) | ~70 | ~10 | |

| Olaparib (10 µM) + Temozolomide (400 µM) | ~45 | ~25 |

This data is illustrative and compiled from typical results seen in studies of PARP inhibitor and temozolomide combinations.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and temozolomide, alone and in combination.

Materials:

-

Glioblastoma cell lines (e.g., U87MG, T98G, U251)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound (stock solution in DMSO)

-

Temozolomide (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and temozolomide in culture medium.

-

For combination studies, prepare a matrix of concentrations. A fixed concentration of this compound with varying concentrations of temozolomide is a common approach.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle controls (medium with the highest concentration of DMSO used).

-

Incubate for 72 hours at 37°C, 5% CO2.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, 5% CO2, allowing viable cells to form formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of cells undergoing apoptosis.

Materials:

-

Treated and control cells from 6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture and treat cells in 6-well plates as described for the cell viability assay.

-

After the desired incubation period (e.g., 48-72 hours), collect both the floating and adherent cells.

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.

-

Western Blot for DNA Damage Markers (γH2AX and Cleaved PARP)

This protocol detects the induction of DNA double-strand breaks (γH2AX) and a marker of apoptosis (cleaved PARP).

Materials:

-

Treated and control cells from 6-well or 10 cm plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Rabbit anti-cleaved PARP (Asp214)

-

Mouse anti-β-actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Treat cells as desired.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. The appearance of a band for γH2AX and the 89 kDa cleaved PARP fragment, along with a decrease in full-length PARP, indicates DNA damage and apoptosis.

-

References

- 1. Phase 1 dose-escalation study of the PARP inhibitor this compound as monotherapy or in combination with temozolomide in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The selective poly(ADP-ribose) polymerase-1(2) inhibitor, CEP-8983, increases the sensitivity of chemoresistant tumor cells to temozolomide and irinotecan but does not potentiate myelotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of temozolomide on apoptosis induction of cinnamaldehyde in human glioblastoma multiforme T98G cell line - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CEP-9722 in In Vivo Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of CEP-9722, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, in various xenograft models. The included protocols are designed to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound as a monotherapy or in combination with other anti-cancer agents.

Introduction

This compound is the orally available prodrug of CEP-8983, a small molecule inhibitor of PARP-1 and PARP-2.[1] PARP enzymes are critical components of the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during DNA replication, resulting in the formation of highly toxic double-strand breaks (DSBs). In tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.[1] this compound has been investigated in preclinical xenograft models and clinical trials for its potential to enhance the efficacy of DNA-damaging agents and as a standalone therapy in tumors with HR deficiencies.[1][3][4]

Data Presentation

The following tables summarize the quantitative data from preclinical in vivo xenograft studies involving this compound.

Table 1: this compound Monotherapy in Xenograft Models

| Tumor Type | Cell Line | Animal Model | This compound Dosage | Administration Route | Treatment Schedule | Outcome | Reference |

| Urothelial Carcinoma | RT4 | Nude Mice | 100 mg/kg/day | Oral Gavage | Once daily, 5 days/week for 4 weeks | Not significantly better than control | [3][5][6] |

| Urothelial Carcinoma | RT4 | Nude Mice | 200 mg/kg/day | Oral Gavage | Once daily, 5 days/week for 4 weeks | Dose-dependent antitumor activity (P=0.04 vs. control) | [3][5][6] |

Table 2: this compound in Combination Therapy in Xenograft Models

| Tumor Type | Cell Line | Animal Model | Combination Agent(s) | This compound Dosage | Administration Route | Treatment Schedule | Outcome | Reference |

| Glioblastoma (chemoresistant) | RG2 | Nude Mice | Temozolomide (B1682018) (68 mg/kg, p.o.) | 136 mg/kg/dose | Subcutaneous | Once daily for 5 days | Significantly inhibited tumor growth by 60% compared to temozolomide alone. | [4][7] |

| Colon Carcinoma (chemoresistant) | HT29 | Nude Mice | Irinotecan (B1672180) (10 mg/kg) | 136 mg/kg/dose | Subcutaneous | Once daily for 5 days | Significantly inhibited tumor growth by 80% compared to irinotecan alone. | [4] |

Experimental Protocols

Protocol 1: Evaluation of this compound Monotherapy in a Subcutaneous Urothelial Carcinoma Xenograft Model

1. Cell Culture and Animal Model:

- Culture RT4 human urothelial carcinoma cells in appropriate media until they reach the desired confluence for implantation.

- Utilize female athymic nude mice, 6-8 weeks of age.

2. Tumor Implantation:

- Harvest and resuspend RT4 cells in a suitable sterile medium (e.g., PBS or serum-free medium) at a concentration of 5 x 10^6 cells per 100 µL.

- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

- Monitor the mice for tumor growth.

3. Treatment Protocol:

- Once tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.

- This compound Formulation (Oral): While the specific vehicle used in the primary literature is not detailed, a common practice is to formulate compounds for oral gavage in a vehicle such as 0.5% methylcellulose (B11928114) or a solution of 0.5% carboxymethylcellulose (CMC) in water. A preliminary vehicle safety study is recommended.

- Administer this compound orally at doses of 100 mg/kg and 200 mg/kg, once daily, five days a week, for four consecutive weeks.

- The control group should receive the vehicle alone following the same schedule.

4. Tumor Measurement and Data Analysis:

- Measure tumor dimensions (length and width) with calipers two to three times per week.

- Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

- Monitor animal body weight and overall health throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis and angiogenesis markers).

- Statistically analyze the tumor growth data using appropriate methods, such as a t-test or ANOVA, to compare the treatment groups to the control group. A p-value of <0.05 is typically considered statistically significant.

Protocol 2: Evaluation of this compound in Combination with Chemotherapy in a Subcutaneous Glioblastoma Xenograft Model

1. Cell Culture and Animal Model:

- Culture RG2 rat glioblastoma cells in appropriate media.

- Utilize female athymic nude mice, 6-8 weeks of age.

2. Tumor Implantation:

- Prepare a cell suspension of RG2 cells and subcutaneously inject them into the flank of each mouse.

- Allow tumors to grow to a mean volume of 260-290 mm³.

3. Treatment Protocol:

- Randomize mice into the following groups: Vehicle control, Temozolomide alone, this compound alone, and Temozolomide + this compound.

- Temozolomide Formulation (Oral): Prepare Temozolomide for oral administration at a dose of 68 mg/kg.

- This compound Formulation (Subcutaneous): While the specific vehicle is not detailed in the provided literature, a common approach for subcutaneous injection involves dissolving the compound in a biocompatible solvent like DMSO and then diluting it with saline or polyethylene (B3416737) glycol (PEG). A tolerability study for the chosen vehicle is essential.

- Administer Temozolomide orally once daily for 5 days.

- Administer this compound subcutaneously at a dose of 136 mg/kg once daily for 5 days. The timing of administration relative to the chemotherapeutic agent may be critical and should be optimized (e.g., this compound administered 1 hour before or after Temozolomide).[7]

4. Tumor Measurement and Data Analysis:

- Monitor tumor volume and animal well-being as described in Protocol 1.

- Analyze the data to determine if the combination therapy results in a statistically significant reduction in tumor growth compared to each monotherapy and the vehicle control.

Mandatory Visualization

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a PARP inhibitor leading to synthetic lethality.

Experimental Workflow Diagram

Caption: General experimental workflow for in vivo xenograft studies with this compound.

References

- 1. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.math.duke.edu [sites.math.duke.edu]

- 3. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity of this compound, a poly (ADP-ribose) polymerase inhibitor, in urothelial carcinoma correlates inversely with homologous recombination repair response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Expanding the Perspective on PARP1 and Its Inhibitors in Cancer Therapy: From DNA Damage Repair to Immunomodulation [mdpi.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Western Blot Analysis of PARP Inhibition by CEP-9722

For Researchers, Scientists, and Drug Development Professionals

Introduction

CEP-9722 is a prodrug of CEP-8983, a potent inhibitor of the nuclear enzymes poly(ADP-ribose) polymerase 1 (PARP-1) and PARP-2.[1][2][3] PARP enzymes are crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[2] Inhibition of PARP activity by CEP-8983 prevents the repair of DNA damage, leading to the accumulation of DNA lesions, genomic instability, and ultimately, apoptosis.[2] This mechanism of action makes PARP inhibitors like this compound promising therapeutic agents, particularly in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Western blotting is a fundamental technique to assess the pharmacodynamic effects of PARP inhibitors by monitoring key biomarkers of DNA damage and apoptosis. This application note provides detailed protocols for the Western blot analysis of full-length PARP, cleaved PARP (a hallmark of apoptosis), and gamma-H2AX (γ-H2AX, a marker of DNA double-strand breaks), following treatment with this compound.

Mechanism of Action and Signaling Pathway

This compound is converted to its active metabolite, CEP-8983, which competitively inhibits the catalytic activity of PARP-1 and PARP-2.[1][3] In the presence of DNA damage, PARP-1 normally binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. By inhibiting PARP, CEP-8983 prevents this recruitment, leading to the persistence of DNA single-strand breaks. During DNA replication, these unresolved single-strand breaks are converted into more cytotoxic double-strand breaks. The accumulation of DNA damage triggers cell cycle arrest and activates apoptotic pathways, leading to the cleavage of PARP by caspases and cell death.

Quantitative Data Summary

The active metabolite of this compound, CEP-8983, has been shown to be a potent inhibitor of PARP-1 and PARP-2. The following table summarizes the in vitro potency and observed effects of CEP-8983 in combination with other agents.

| Parameter | Value | Cell Line/System | Reference |

| CEP-8983 IC50 (PARP-1) | 20 nM | Enzyme Assay | [3] |

| CEP-8983 IC50 (PARP-2) | 6 nM | Enzyme Assay | [3] |